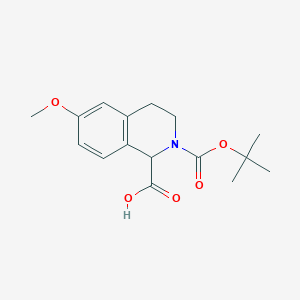

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Descripción general

Descripción

The compound 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a scaffold found in many biologically active molecules, including natural products and pharmaceuticals. While the papers provided do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using modified Pictet-Spengler reactions. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid achieved a high yield of 95% with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of the compound of interest might also be optimized using similar strategies to achieve high yield and enantiopurity.

Molecular Structure Analysis

Although the exact molecular structure of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not discussed, the structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was elucidated using spectroscopy and X-ray crystallographic analysis . This indicates that similar analytical techniques could be employed to determine the molecular structure of the compound , including its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the synthesis of similar compounds involves key reactions such as condensation, cyclodehydration, and hydrolysis . These reactions are fundamental in forming the tetrahydroisoquinoline core and introducing various functional groups, which could be relevant for the synthesis and further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are not directly reported in the provided papers. However, the properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and stability, can be inferred based on the functional groups present in the molecule. For instance, the presence of a tert-butoxycarbonyl group suggests that the compound may have increased steric bulk and may be used as a protecting group in peptide synthesis .

Relevance to Behavioral Studies in Mice

Although not directly related to the compound of interest, one study found that certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have a transient effect on the locomotor activity of mice, with some derivatives being detected in the brain after administration . This suggests that the compound of interest may also have central nervous system activity and could potentially be studied for its effects on behavior or as a neuroactive compound.

Aplicaciones Científicas De Investigación

Synthesis and Modification

Improved Synthesis Method : An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed using a modified Pictet-Spengler reaction. This method yields the product with minimal racemization and high enantiomeric excess through recrystallization (Liu et al., 2008).

Tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic amines. This process is chemoselective and efficient under mild conditions (Saito et al., 2006).

Application in Synthesis of Complex Molecules

Synthesis of Enantiopure Compounds : The synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is crucial for creating modulators of nuclear receptors. This process involves Candida antarctica lipase B-catalyzed hydrolysis (Forró et al., 2016).

Preparation of Isoquinoline Derivatives : A methodology has been developed for preparing isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. This process involves multiple steps, including lithiation and condensation, to produce various isoquinoline compounds (Clark et al., 1994).

Marine Drug Synthesis Studies : Research has been conducted on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are related to tetrahydroisoquinoline natural products. This research contributes to understanding the structure-activity relationships of antitumor antibiotics (Li et al., 2013).

Chemical Properties and Reactions

Tert-butoxycarbonylation of Acidic Substrates : The tert-butoxycarbonylation of acidic substrates like phenols and amine hydrochlorides has been demonstrated without the need for a base. This highlights the versatility and efficiency of the tert-butoxycarbonyl group in chemical synthesis (Ouchi et al., 2002).

Lithiation and Electrophilic Quench : Studies have shown that substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines can undergo lithiation followed by an electrophilic quench, leading to various tetrahydroisoquinoline products. This method is significant for the efficient synthesis of complex alkaloids (Talk et al., 2016).

Potential Biomedical Applications

- Peroxisome Proliferator-Activated Receptor Agonists : A study on 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives identified them as potent human peroxisome proliferator-activated receptor γ (PPARγ) agonists. These compounds also inhibit protein-tyrosine phosphatase 1B, suggesting potential applications in diabetes and obesity treatment (Otake et al., 2015).

Direcciones Futuras

The future directions for research on “2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new derivatives of β- (1,2,4-triazol-1-yl)alanine has been described, which could inspire the synthesis of new derivatives of "2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" .

Propiedades

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHNJLLHDVVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609032 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

499139-27-4 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.